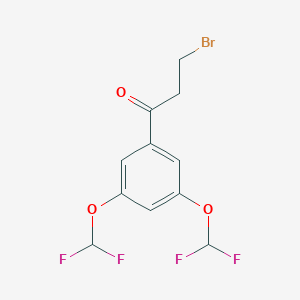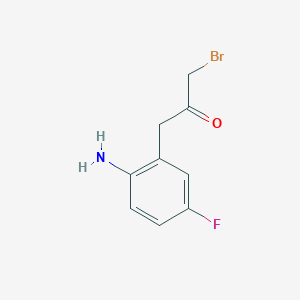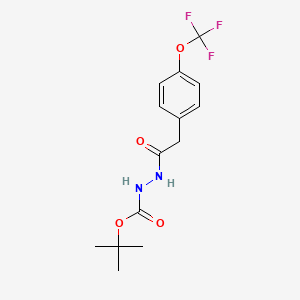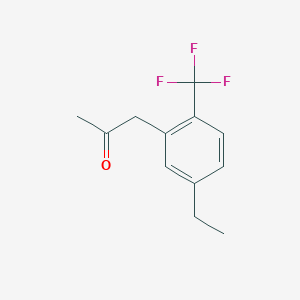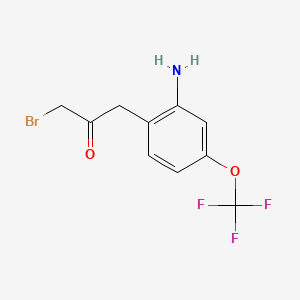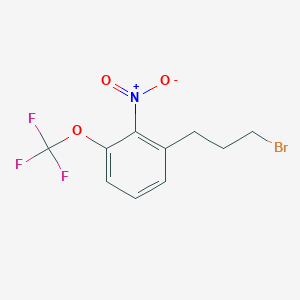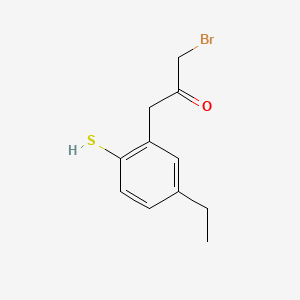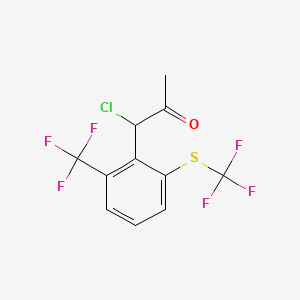![molecular formula C27H31N7O3 B14050658 2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid](/img/structure/B14050658.png)
2-(2-((4-Carbamimidoylphenylamino)methyl)-7-ethyl-3-methyl-6-(N-(pyridin-2-yl)formamido)-2,3-dihydro-1H-benzo[d]imidazol-1-yl)propanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE is a complex organic compound with a molecular formula of C27H29N7O3 and a molecular weight of 499.564 Da This compound is characterized by its intricate structure, which includes a benzimidazole core, a pyridine ring, and a carbamimidoylphenyl group
Méthodes De Préparation
The synthesis of ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE involves multiple steps, typically starting with the preparation of the benzimidazole coreCommon reagents used in these reactions include boron reagents for Suzuki–Miyaura coupling . Industrial production methods may involve optimizing these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another. Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used.
Applications De Recherche Scientifique
ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE has several scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential interactions with biological molecules and pathways.
Medicine: It is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE involves its interaction with specific molecular targets and pathways. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparaison Avec Des Composés Similaires
ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE can be compared with other similar compounds, such as:
- Ethyl 3-((2-((4-carbamimidoylanilino)methyl)-1-methylbenzimidazole-5-carbonyl)-pyridin-2-ylamino)propanoate
- 3-({2-[(4-carbamimidoyl-phenylamino)-methyl]-3-methyl-3h-benzoimidazole-5-carbonyl}-pyridin-2-yl-amino)-propionic acid ethyl ester These compounds share similar structural features but may differ in their specific chemical properties and applications. The uniqueness of ETHYL 3-(2-((4-CARBAMIMIDOYLPHENYLAMINO)METHYL)-1-METHYL-N-(PYRIDIN-2-YL)-1H-BENZO[D]IMIDAZOLE-5-CARBOXAMIDO)PROPANOATE lies in its specific combination of functional groups and its potential for diverse applications in scientific research.
Propriétés
Formule moléculaire |
C27H31N7O3 |
|---|---|
Poids moléculaire |
501.6 g/mol |
Nom IUPAC |
2-[2-[(4-carbamimidoylanilino)methyl]-7-ethyl-6-[formyl(pyridin-2-yl)amino]-3-methyl-2H-benzimidazol-1-yl]propanoic acid |
InChI |
InChI=1S/C27H31N7O3/c1-4-20-21(33(16-35)23-7-5-6-14-30-23)12-13-22-25(20)34(17(2)27(36)37)24(32(22)3)15-31-19-10-8-18(9-11-19)26(28)29/h5-14,16-17,24,31H,4,15H2,1-3H3,(H3,28,29)(H,36,37) |
Clé InChI |
HCXMGQPUAJUIRZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(C=CC2=C1N(C(N2C)CNC3=CC=C(C=C3)C(=N)N)C(C)C(=O)O)N(C=O)C4=CC=CC=N4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





